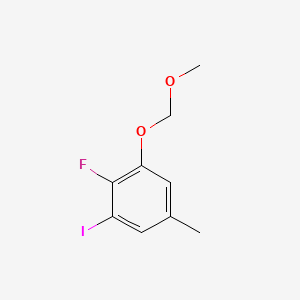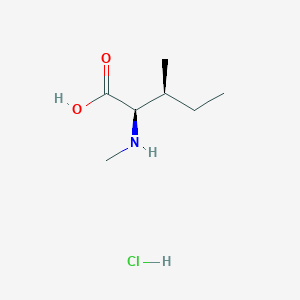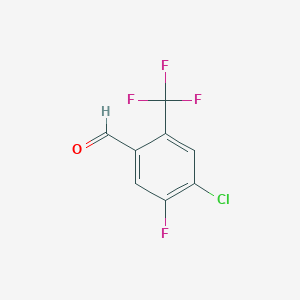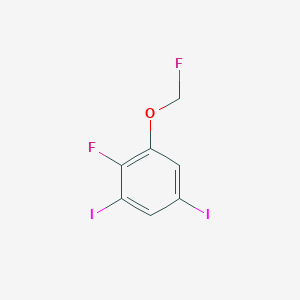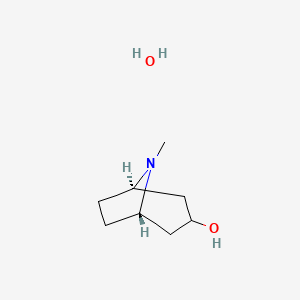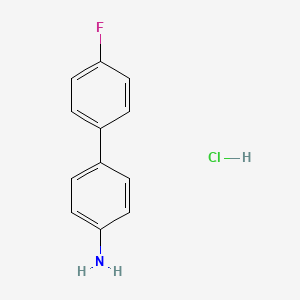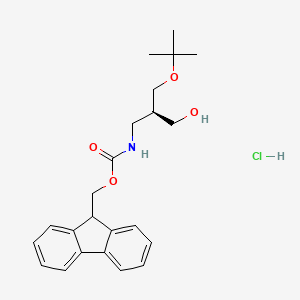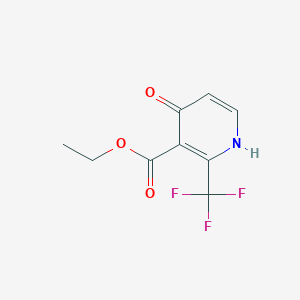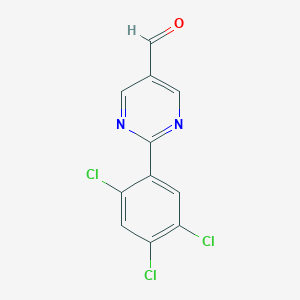
2-(2,4,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with a 2,4,5-trichlorophenyl group and a carboxaldehyde group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde typically involves the reaction of 2,4,5-trichlorobenzaldehyde with a suitable pyrimidine precursor. One common method is the Vilsmeier-Haack formylation, which involves the reaction of 2,4,5-trichlorobenzaldehyde with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2-(2,4,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms on the phenyl ring.
Condensation Reactions: It can react with amines or hydrazines to form Schiff bases or hydrazones, respectively.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO (dimethyl sulfoxide) are commonly used.
Condensation: Reactions with primary amines or hydrazines typically occur in the presence of a catalyst such as acetic acid.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Condensation: Formation of Schiff bases or hydrazones.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
科学的研究の応用
2-(2,4,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including inhibitors of specific enzymes and receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of 2-(2,4,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of target enzymes or receptors, thereby blocking their activity . The molecular targets and pathways involved vary based on the specific biological system being studied .
類似化合物との比較
Similar Compounds
2,4,5-Trichloropyrimidine: Similar in structure but lacks the carboxaldehyde group.
2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde: Contains amino and dichloro substituents instead of trichlorophenyl.
Uniqueness
2-(2,4,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde is unique due to the presence of both the trichlorophenyl and carboxaldehyde groups, which confer distinct chemical reactivity and potential for diverse applications .
特性
分子式 |
C11H5Cl3N2O |
|---|---|
分子量 |
287.5 g/mol |
IUPAC名 |
2-(2,4,5-trichlorophenyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H5Cl3N2O/c12-8-2-10(14)9(13)1-7(8)11-15-3-6(5-17)4-16-11/h1-5H |
InChIキー |
MONAJTLYRSAIOE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=NC=C(C=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


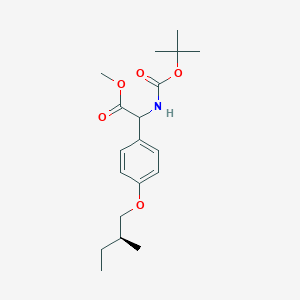
![8-Methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid](/img/structure/B14041026.png)
